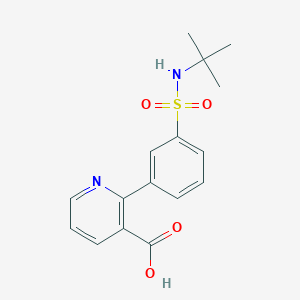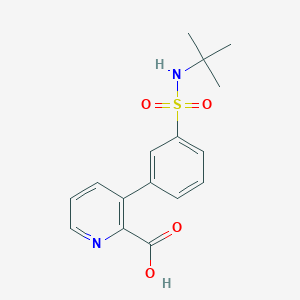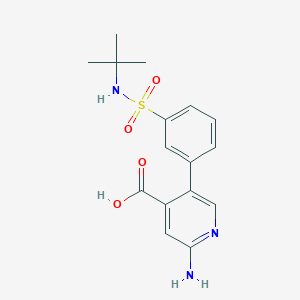
5-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)picolinic acid, or 5-TBS, is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a derivative of picolinic acid and is composed of an aromatic ring with a sulfonamide group and an alkyl group. 5-TBS has been studied extensively for its various properties and applications, including its synthesis, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-TBS is not fully understood. However, it is believed that it acts as an inhibitor of enzymes, proteins, and DNA and RNA by binding to the active sites of these molecules and preventing them from performing their normal functions. Additionally, 5-TBS has been shown to interact with other molecules, such as small molecules, peptides, and nucleic acids, and may affect their activity as well.
Biochemical and Physiological Effects
5-TBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and DNA and RNA, as well as to interact with other molecules and affect their activity. Additionally, 5-TBS has been shown to have anti-inflammatory and anti-bacterial effects, as well as to have an effect on the cell cycle and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
5-TBS has several advantages for laboratory experiments. It is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it is easy to synthesize and can be used in a variety of experiments. However, it is important to note that 5-TBS is not water-soluble, so it must be used in an appropriate solvent for experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-TBS in scientific research. For example, it could be used to study the structure and function of enzymes, proteins, and nucleic acids in greater detail, as well as to study the effects of different molecules on their activity. Additionally, it could be used to study the effects of different drugs and chemicals on the body, as well as to develop new drugs and treatments. Finally, 5-TBS could be used to study the effects of environmental factors, such as pollution and climate change, on biological systems.
Méthodes De Synthèse
5-TBS can be synthesized through a three-step process. First, 3-t-butylsulfamoylphenol is reacted with ethyl chloroformate in the presence of a base, such as sodium carbonate, to form the ethyl ester of 5-TBS. The ester is then hydrolyzed with aqueous sodium hydroxide to form 5-TBS. Finally, the compound is purified by recrystallization.
Applications De Recherche Scientifique
5-TBS has a wide range of applications in scientific research. It has been used to study the properties of enzymes, the mechanisms of enzymatic reactions, and the effects of different substrates on enzymatic activity. It has also been used to study the properties of proteins, the mechanisms of protein-protein interactions, and the effects of different ligands on protein-protein interactions. Additionally, 5-TBS has been used to study the structure and function of DNA and RNA, as well as the effects of different molecules on DNA and RNA structure and function.
Propriétés
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)12-7-8-14(15(19)20)17-10-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVFBXBPLBRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395251.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395254.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395260.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395269.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)


![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)